molecular formula C14H22N2 B1522787 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine CAS No. 1269152-53-5

1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine

Cat. No.: B1522787
CAS No.: 1269152-53-5
M. Wt: 218.34 g/mol
InChI Key: YANPMOTVPRGJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine is a chemical compound with the CAS Number 1269152-53-5 and a molecular formula of C14H22N2, yielding a molecular weight of 218.34 g/mol . This research chemical is provided as a high-purity grade reagent for laboratory use. Compounds within this structural class, featuring cyclopentyl and phenylethylamine motifs, are of significant interest in medicinal chemistry and neuroscience research. Structurally similar molecules have been investigated for their potential to interact with neurological targets; for instance, analogous aralkylamine compounds are known to exhibit biological activity as enzyme inhibitors . The presence of both primary and secondary amine functional groups in its structure makes it a versatile intermediate for further chemical synthesis and derivatization, enabling researchers to explore structure-activity relationships. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(13-7-3-2-4-8-13)16-14(11-15)9-5-6-10-14/h2-4,7-8,12,16H,5-6,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANPMOTVPRGJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186369
Record name Benzenemethanamine, N-[1-(aminomethyl)cyclopentyl]-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-53-5
Record name Benzenemethanamine, N-[1-(aminomethyl)cyclopentyl]-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-[1-(aminomethyl)cyclopentyl]-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related structural analogs, drawing on diverse research findings.

Chemical Structure and Properties

The compound features both an amine and a cyclopentane moiety, which contribute to its reactivity and biological interactions. The presence of the phenylethyl group enhances its potential for receptor binding and modulation of neurotransmitter systems.

Synthesis

The synthesis of this compound involves several steps that highlight the versatility of amine chemistry. Common methods include:

  • Reactions with aldehydes and ketones : These reactions facilitate the formation of the aminomethyl group.
  • Cyclization techniques : These methods help in forming the cyclopentane structure.

Interaction with Receptors

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, potentially modulating their activity. This interaction is crucial for understanding its pharmacological profile.

Table 1: Comparative Analysis of Structural Analogues

Compound NameMolecular FormulaUnique Features
1-(aminomethyl)cyclopentanamineC6H14N2Simpler structure without phenylethyl group
N-(1-phenylethyl)cyclopenta-1,3-dien-1-amineC13H15NContains a diene structure, differing reactivity
2-(aminomethyl)-N-[phenylethyl]cyclopentaneC13H19N2Variation in position of the aminomethyl group

This table illustrates the diversity within this chemical class while highlighting the unique aspects of this compound.

Case Studies and Research Findings

Recent research has explored the biological activities associated with compounds similar to this compound. Notably, studies have shown that derivatives can exhibit:

  • Anticancer properties : Some analogs have demonstrated significant cytotoxicity against various cancer cell lines.

For instance, in a study evaluating the antiproliferative effects of related compounds, several derivatives showed promising GI50 values, indicating their potential as therapeutic agents against cancer .

The mechanism through which these compounds exert their biological effects often involves:

  • Topoisomerase inhibition : Certain derivatives have been identified as potent inhibitors of topoisomerase enzymes, which are critical for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells .

Comparison with Similar Compounds

N-(1-Phenylethyl)cyclopentanamine (9-R/S)

  • Structural Difference: Lacks the aminomethyl group on the cyclopentane ring.
  • Key Findings: Exhibits lower polarity compared to the target compound due to the absence of the primary amine group.

N-(1-Phenylethyl)cyclohexanamine (11-R/S)

  • Structural Difference : Cyclohexane ring instead of cyclopentane.
  • Key Findings :
    • The larger cyclohexane ring increases steric bulk, reducing conformational flexibility. This led to slightly higher diastereoselectivity (dr up to 4:1) in cycloadditions compared to cyclopentane analogs .
    • Lower solubility in polar solvents (e.g., water) due to enhanced hydrophobicity from the cyclohexane ring .

1-(Aminomethyl)-N-methylcyclobutan-1-amine

  • Structural Difference : Cyclobutane ring and N-methyl group instead of cyclopentane and N-(1-phenylethyl).
  • Reduced steric hindrance compared to the target compound, as evidenced by a lower molecular weight (114.19 g/mol vs. ~233 g/mol for the target) . Higher water solubility (logP ~1.2) due to the primary amine and smaller hydrocarbon core .

N-Alkyl-N-(1-phenylethyl)amines (e.g., N-ethyl, N-isobutyl derivatives)

  • Structural Difference: Varied alkyl substituents instead of the aminomethyl-cyclopentane moiety.
  • Key Findings :
    • Linear alkyl chains (e.g., butyl, hexyl) enhance lipophilicity (logP increases by 0.5–1.0 per methylene group) but reduce hydrogen-bonding capacity .
    • Branched chains (e.g., neopentyl) improve stereoselectivity in imine-based reactions (dr up to 5:1) due to enhanced steric effects .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP (Predicted) Diastereoselectivity (dr) Solubility in Water
Target Compound ~233 2.8 Not reported Moderate
N-(1-Phenylethyl)cyclopentanamine 203.3 3.1 1.5:1–3:1 Low
N-(1-Phenylethyl)cyclohexanamine 217.3 3.5 Up to 4:1 Very Low
1-(Aminomethyl)-N-methylcyclobutan-1-amine 114.19 1.2 N/A High

Preparation Methods

Reductive Amination and Amide Reduction Approaches

A prominent approach to prepare substituted aminomethyl cycloalkane amines involves:

  • Formation of an amide intermediate on the cyclopentane ring.
  • Subsequent reduction of the amide to the corresponding amine using metal hydride reducing agents.

Reducing Agents Used:

Reducing Agent Description and Role
Lithium aluminium hydride (LAH) Strong hydride donor, effective for amide to amine reduction.
Sodium borohydride (NaBH4) Milder reducing agent, often requires activation or combination with catalysts.
Diisobutyl aluminium hydride (DIBAL) Selective reducing agent, useful for partial reductions.
Selectrides (L-selectride, N-selectride, K-selectride) Sterically hindered hydrides for selective reductions.
Borane-THF complex Effective for amide reduction under mild conditions.
Catalytic hydrogenation Hydrogen gas with heterogeneous catalysts for reduction.

This method allows high conversion rates and yields with the possibility of controlling stereoselectivity and minimizing side products by choosing appropriate reducing agents and conditions.

Isomerization and Base-Mediated Stereochemical Control

Prior to reduction, an isomerization step can be introduced to optimize the stereochemical outcome of the product:

  • Treatment of intermediate amides or related compounds with bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), sodium hydride, potassium hydride, or tertiary amines (e.g., triethylamine).
  • This step abstracts acidic protons adjacent to carbonyl groups, enabling isomerization to more stable or desired stereoisomers.
  • The isomerized intermediate is then subjected to reduction, preserving or enhancing diastereoselectivity.

Multi-Component Condensation Methods

Though primarily reported for related aminomethyl compounds, multi-component condensation reactions (e.g., Betti-type condensations) can be adapted for the synthesis of aminomethyl-substituted cyclopentane derivatives:

  • Reaction of aldehydes, amines (such as (S)-1-phenylethan-1-amine), and phenolic or cyclic ketone components under heating without solvents.
  • High diastereoselectivity is achieved by using chiral amine components.
  • The process proceeds via formation of aminomethylnaphthols or related intermediates, which can be further transformed to target amines.

Typical Reaction Conditions and Yields

Step Conditions Notes
Amide formation Standard amidation conditions (e.g., coupling reagents) Precursor for reduction step.
Isomerization Base (DBU, NaH, KOH, triethylamine), room temp to mild heating Improves stereoselectivity.
Reduction LAH or borane-THF, inert atmosphere, 0-25°C High yields, selective amide to amine conversion.
Multi-component condensation Heating at 80°C, neat or solvent-free, 24-96 h Moderate yields (30-50%), high diastereoselectivity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Amide Reduction with Metal Hydrides LAH, DIBAL, Borane-THF, Selectrides High yield, selective, stereocontrol Requires handling of reactive hydrides
Base-Mediated Isomerization DBU, NaH, KOH, Tertiary amines Enhances diastereoselectivity Additional step, sensitive to conditions
Multi-component Condensation Aldehydes, chiral amines, heating neat One-pot, stereoselective Longer reaction times, moderate yields
Photochemical Cycloaddition UV or visible light, Cu(I) catalysts Regio- and stereocontrol, novel cyclopentane synthesis Specialized equipment, indirect route

Research Findings and Notes

  • The choice of reducing agent significantly affects yield and stereoselectivity in converting amide intermediates to the target amine.
  • Base-mediated isomerization prior to reduction can suppress undesired stereoisomers and side products.
  • Multi-component condensations using chiral amines such as (S)-1-phenylethan-1-amine can induce high diastereoselectivity, which is critical for biological activity.
  • Photochemical methods offer innovative routes to cyclopentane frameworks but require further functionalization to introduce the aminomethyl and phenylethylamine groups.
  • Purification often involves conventional chromatographic techniques to separate diastereomers due to close Rf values.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine?

  • Methodological Answer : Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, reductive amination of cyclopentanone derivatives with 1-phenylethylamine under hydrogenation conditions (H₂/Pd-C) is a common route. Purification via crystallization as a hydrochloride salt improves yield and purity . Analytical techniques such as NMR (¹H/¹³C) and mass spectrometry are critical for structural confirmation .
  • Table 1 : Example reaction conditions and yields:
SolventCatalystTemp (°C)Yield (%)Purity (HPLC)
MeOHPd-C256898.5
EtOHRaney Ni507297.8

Q. How can researchers resolve stereochemical ambiguities in this compound?

  • Methodological Answer : The 1-phenylethyl substituent introduces a chiral center. Chiral resolution can be achieved via chiral HPLC using columns like Chiralpak AD-H or by synthesizing diastereomeric salts with chiral acids (e.g., tartaric acid). Circular dichroism (CD) spectroscopy further confirms absolute configuration .

Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies should use HPLC-UV or LC-MS to monitor degradation products. Buffered solutions (pH 1–13) are incubated at 37°C, with aliquots analyzed at intervals. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target receptors (e.g., dopamine or serotonin transporters) identifies potential binding modes. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Pharmacophore mapping (MOE) highlights critical functional groups for activity .
  • Table 2 : Docking scores against neuroreceptors:
ReceptorBinding Affinity (kcal/mol)
Dopamine D2-9.2
Serotonin 5-HT1A-8.7

Q. What strategies address contradictory bioactivity data across in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from metabolic differences or off-target effects. Cross-validate using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based cAMP assays). Pharmacokinetic studies (plasma protein binding, microsomal stability) clarify bioavailability .

Q. How does modifying the cyclopentane ring affect the compound’s physicochemical properties?

  • Methodological Answer : Substituent effects are analyzed via QSAR models (e.g., logP, polar surface area). Introducing electron-withdrawing groups (e.g., -CF₃) increases metabolic stability but may reduce blood-brain barrier penetration. Compare with analogs like N-cyclopentyl-4-propylcyclohexan-1-amine .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound?

  • Methodological Answer : Contradictions may stem from solvent-induced shifts or dynamic effects (e.g., ring puckering in cyclopentane). Use variable-temperature NMR to probe conformational exchange. 2D experiments (COSY, NOESY) resolve overlapping signals .

Experimental Design Guidelines

Q. What controls are essential in toxicity screening assays for this amine derivative?

  • Methodological Answer : Include positive controls (e.g., known hepatotoxins) and vehicle controls (DMSO/saline). Use immortalized cell lines (HepG2) and primary hepatocytes to assess cell-type-specific effects. Mitochondrial toxicity (MTT assay) and oxidative stress markers (ROS detection) are critical endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine
Reactant of Route 2
1-(aminomethyl)-N-(1-phenylethyl)cyclopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.